molecular formula C29H28O9 B12363882 9-O-Benzoyloxokadsuranol

9-O-Benzoyloxokadsuranol

Cat. No.: B12363882
M. Wt: 520.5 g/mol
InChI Key: QKCAULIJCVGCOM-BMMMKAKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl oxokadsuranol can be synthesized through the hydroxylation of benzoyl oxokadsurane . The synthetic route involves the use of various reagents and conditions to achieve the desired hydroxylation. The specific reaction conditions and reagents used in this process are not extensively detailed in the literature.

Industrial Production Methods: The industrial production of benzoyl oxokadsuranol primarily involves the extraction from the stems of Kadsura longipedunculata . The extraction process typically uses methanol as a solvent, followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Benzoyl oxokadsuranol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving benzoyl oxokadsuranol include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions vary depending on the desired outcome and the nature of the reagents used.

Major Products Formed: The major products formed from the reactions of benzoyl oxokadsuranol include various derivatives with modified functional groups . These derivatives are often used in further research and applications.

Properties

Molecular Formula

C29H28O9

Molecular Weight

520.5 g/mol

IUPAC Name

[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate

InChI

InChI=1S/C29H28O9/c1-14-15(2)23(38-28(32)16-8-6-5-7-9-16)17-10-20-24(37-13-36-20)26-21(17)29(12-35-26)18(22(14)30)11-19(33-3)25(34-4)27(29)31/h5-11,14-15,22-23,30H,12-13H2,1-4H3/t14-,15+,22+,23+,29-/m0/s1

InChI Key

QKCAULIJCVGCOM-BMMMKAKKSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]1O)OCO3)OC(=O)C6=CC=CC=C6)C

Canonical SMILES

CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C6=CC=CC=C6)C

Origin of Product

United States

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